

### AT13148 toxicity and side effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AT13148  |           |
| Cat. No.:            | B1683962 | Get Quote |

### **AT13148 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo toxicity and side effects of **AT13148**, a dual inhibitor of ROCK and AKT kinases.

### Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with AT13148 in vivo?

A1: Based on a first-in-human phase I clinical trial, the most frequently reported treatment-related side effects of **AT13148** were fatigue, nausea, headaches, and hypotension.[1][2] Hypotension, often associated with headaches, is considered an on-target toxicity due to ROCK inhibition and typically occurred within 8 hours of dosing.[1][3]

Q2: What are the dose-limiting toxicities (DLTs) of AT13148?

A2: Dose-limiting toxicities were observed at higher dose levels in the phase I trial. These included:

- 300 mg: Hypotension (Grade 4)[1][2][3]
- 240 mg: Pneumonitis and elevated liver enzymes[1][2][3]
- 180 mg: Skin rash (maculopapular)[1][2]

Q3: What is the maximum tolerated dose (MTD) of AT13148 in humans?

### Troubleshooting & Optimization





A3: The maximally tolerated dose (MTD) of **AT13148** was established at 180 mg, administered orally on days 1, 3, and 5 of each week.[1][2]

Q4: What is known about the toxicity of AT13148 in preclinical animal models?

A4: Detailed public data on the preclinical toxicology of **AT13148** is limited. In vivo antitumor efficacy studies in mice with various human tumor xenografts reported "minor animal weight loss," but specific quantitative data on the degree of weight loss or other toxicological parameters were not detailed.[4] Studies in non-tumor-bearing mice revealed metabolic changes associated with the nitric oxide synthase (NOS) pathway, which is consistent with the clinically observed hypotension.[5]

Q5: Are there any known mechanisms for the observed toxicities?

A5: Yes, hypotension is considered a mechanism-based, on-target toxicity resulting from the inhibition of ROCK kinase, which leads to vasodilation.[1] Other observed toxicities like pneumonitis and skin rash have been reported with inhibitors of the PI3K/AKT/mTOR pathway. [1]

### **Troubleshooting Guide**

Problem: I am observing significant hypotension in my animal model after **AT13148** administration.

- Possible Cause: This is a known on-target effect of AT13148 due to ROCK inhibition.[1] The
  dose you are using may be too high for the specific animal model or strain.
- Troubleshooting Steps:
  - Dose Reduction: Consider reducing the dose of AT13148 in subsequent experiments.
  - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, correlate the onset and severity of hypotension with the plasma concentration of AT13148 to understand the exposure-response relationship.
  - Alternative Dosing Schedule: Explore alternative dosing schedules, such as intermittent dosing, which was used in the clinical trial to manage toxicity.[1][2]



Problem: I am observing unexpected weight loss or other signs of toxicity in my in vivo study.

- Possible Cause: While detailed preclinical toxicity data is scarce, "minor animal weight loss"
  has been noted in efficacy studies.[4] The observed toxicity could be dose-dependent or
  related to the specific tumor model and animal strain.
- Troubleshooting Steps:
  - Establish MTD in Your Model: Conduct a dose-range-finding study in your specific animal model to determine the maximum tolerated dose before proceeding with efficacy studies.
  - Monitor Animal Health: Implement a comprehensive monitoring plan that includes daily body weight measurements, clinical observations (e.g., changes in posture, activity, grooming), and food/water intake.
  - Hematology and Clinical Chemistry: At the end of the study, or if animals are euthanized due to toxicity, collect blood for hematology and clinical chemistry analysis to assess organ function.

### **Quantitative Data Summary**

Table 1: Summary of Clinical Toxicity of AT13148[1][2][3]

| Dose Level | Observed Toxicities                                                                   | Dose-Limiting Toxicity (DLT) |
|------------|---------------------------------------------------------------------------------------|------------------------------|
| ≥ 160 mg   | Fatigue, Nausea, Hypotension                                                          | No                           |
| 180 mg     | Maculopapular rash                                                                    | Yes                          |
| 240 mg     | Elevated liver enzymes, Pneumonitis, Nausea, Fatigue, Anorexia, Hypotension (Grade 2) | Yes                          |
| 300 mg     | Hypotension (Grade 4)                                                                 | Yes                          |

## **Experimental Protocols**



Table 2: Preclinical In Vivo Antitumor Efficacy Study Protocols[4][6]

| Parameter           | Details                                                                                                                                                                                                 |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Animal Models       | BALB/c mice, Athymic nude mice                                                                                                                                                                          |
| Tumor Models        | Human tumor xenografts: MES-SA (uterine sarcoma), BT474 (breast cancer), PC3 (prostate cancer), A549 (lung adenocarcinoma), HGC27 (gastric cancer)                                                      |
| Drug Formulation    | 10% DMSO, 1% Tween-20 in 89% saline                                                                                                                                                                     |
| Dosing Regimen      | Oral gavage (p.o.) or intravenous (i.v.) administration. Doses ranged from 5 mg/kg to 50 mg/kg. Dosing schedules included single doses for PK/PD studies and daily administration for efficacy studies. |
| Toxicity Assessment | Primarily monitored through animal weight loss, which was reported as "minor."[4]                                                                                                                       |
| Pharmacokinetics    | Blood samples collected at various time points post-dosing (e.g., 1, 2, 4, 6, 8, 16, 24, 72 hours) for measurement of plasma drug concentrations by liquid chromatography-mass spectrometry (LC-MS).[4] |
| Pharmacodynamics    | Tumor and plasma samples collected to assess the inhibition of downstream targets of AKT and ROCK, such as p-GSK3β, p-cofilin, and p-MLC2, by methods like immunoblotting and immunoassay.[1][4]        |

# Visualizations Signaling Pathway of AT13148 Inhibition





Click to download full resolution via product page

Caption: Dual inhibition of AKT and ROCK signaling pathways by AT13148.

### **Experimental Workflow for In Vivo Toxicity Assessment**





Click to download full resolution via product page

Caption: A general workflow for assessing the in vivo toxicity of AT13148.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. First-in-human study of AT13148, a dual ROCK-AKT inhibitor in patients with solid tumors
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Study of AT13148, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. AT13148, a first-in-class multi-AGC kinase inhibitor, potently inhibits gastric cancer cells both in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AT13148 toxicity and side effects in vivo]. BenchChem,
   [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683962#at13148-toxicity-and-side-effects-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com